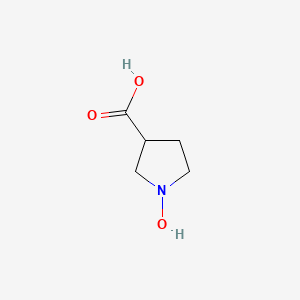![molecular formula C16H17NO2Te B14257795 N-{2-[(4-Methoxyphenyl)tellanyl]ethyl}benzamide CAS No. 378753-72-1](/img/structure/B14257795.png)
N-{2-[(4-Methoxyphenyl)tellanyl]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-Methoxyphenyl)tellanyl]ethyl}benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a tellurium atom, which is relatively rare in organic compounds. The structure of this compound includes a benzamide core with a methoxyphenyl group and a tellanyl group attached to the ethyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-Methoxyphenyl)tellanyl]ethyl}benzamide typically involves the reaction of 4-methoxyphenyltellurium trichloride with 2-aminoethylbenzamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(4-Methoxyphenyl)tellanyl]ethyl}benzamide undergoes various types of chemical reactions, including:
Oxidation: The tellanyl group can be oxidized to form tellurium dioxide.
Reduction: The compound can be reduced to form the corresponding telluride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Tellurium dioxide and corresponding benzamide derivatives.
Reduction: Telluride compounds and benzamide derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Aplicaciones Científicas De Investigación
N-{2-[(4-Methoxyphenyl)tellanyl]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other tellurium-containing compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-{2-[(4-Methoxyphenyl)tellanyl]ethyl}benzamide involves its interaction with biological molecules. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can generate reactive oxygen species, which can induce oxidative stress and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
N-{2-[(4-Methoxyphenyl)ethyl]benzamide: Lacks the tellurium atom, resulting in different chemical and biological properties.
N-{2-[(4-Methoxyphenyl)selenanyl]ethyl}benzamide: Contains selenium instead of tellurium, which affects its reactivity and biological activity.
N-{2-[(4-Methoxyphenyl)ethyl]benzamide derivatives: Various derivatives with different substituents on the benzamide core.
Uniqueness
N-{2-[(4-Methoxyphenyl)tellanyl]ethyl}benzamide is unique due to the presence of the tellurium atom, which imparts distinct chemical reactivity and biological activity. The tellurium atom enhances the compound’s ability to interact with biological molecules and generate reactive oxygen species, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
378753-72-1 |
|---|---|
Fórmula molecular |
C16H17NO2Te |
Peso molecular |
382.9 g/mol |
Nombre IUPAC |
N-[2-(4-methoxyphenyl)tellanylethyl]benzamide |
InChI |
InChI=1S/C16H17NO2Te/c1-19-14-7-9-15(10-8-14)20-12-11-17-16(18)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,18) |
Clave InChI |
JILYKYNGWSBFKL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)[Te]CCNC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-butyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B14257716.png)
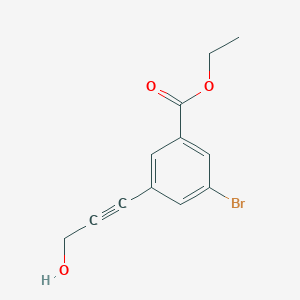
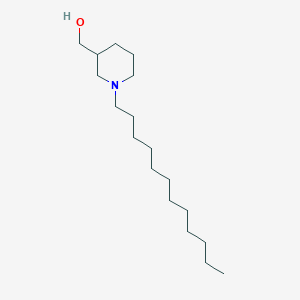
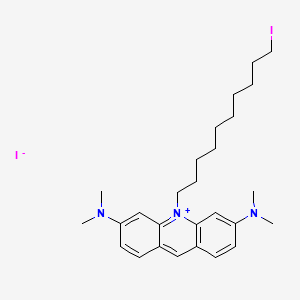

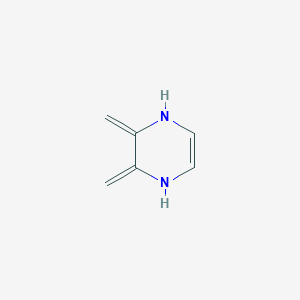
![1-Methoxy-3-methyl-2,7-dioxa-3,5-diazabicyclo[2.2.1]hept-5-ene](/img/structure/B14257757.png)
![1-Fluoro-4-[3-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl]-2-(trifluoromethyl)benzene](/img/structure/B14257763.png)
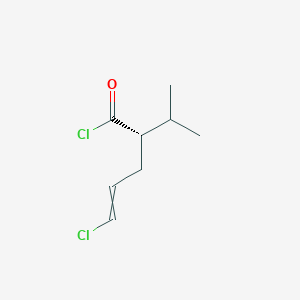
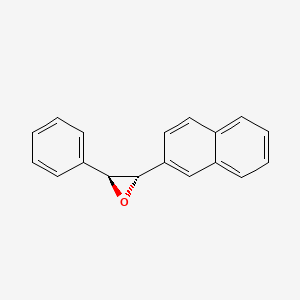
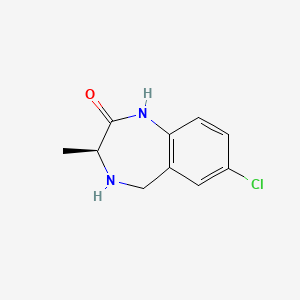
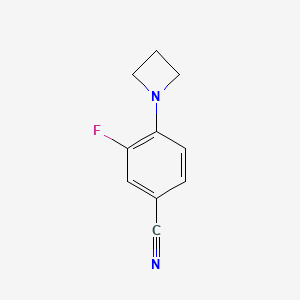
![5-[(Cyclohex-1-en-1-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14257777.png)
